molecular formula C19H21ClN2O4S B11250460 7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11250460
M. Wt: 408.9 g/mol
InChI Key: JFYQZTDUNGOBJX-UHFFFAOYSA-N
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Description

7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a chloro substituent, and a methylsulfonyl group.

Preparation Methods

The synthesis of 7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the chloro and methylsulfonyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups may play a role in its binding affinity and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes or receptors involved in key biological processes.

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(2,4-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include other benzoxazepine derivatives with different substituents These compounds may have similar structures but differ in their chemical properties and biological activities

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-N-(2,4-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-12-4-6-15(13(2)10-12)21-19(23)18-8-9-22(27(3,24)25)16-11-14(20)5-7-17(16)26-18/h4-7,10-11,18H,8-9H2,1-3H3,(H,21,23)

InChI Key

JFYQZTDUNGOBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C

Origin of Product

United States

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